N(2)-Tetrahydropyranyl-7-hydroxyguanine

Antitumor L1210 leukemia Positional isomer SAR

N(2)-Tetrahydropyranyl-7-hydroxyguanine (THPHG; CAS 107550-41-4) is a synthetic, small-molecule guanine derivative with the molecular formula C₁₀H₁₃N₅O₃ and a molecular weight of 251.24 g/mol. It belongs to a class of 7-hydroxyguanine compounds originally isolated from Streptomyces purpurascens and subsequently chemically modified to explore structure-activity relationships relevant to antitumor and antiviral indications.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 107550-41-4
Cat. No. B027862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-Tetrahydropyranyl-7-hydroxyguanine
CAS107550-41-4
SynonymsN(2)-tetrahydropyranyl-7-hydroxyguanine
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O
InChIInChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16)
InChIKeyWROXEVOGBLPWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(2)-Tetrahydropyranyl-7-hydroxyguanine (CAS 107550-41-4): A Defined 7-Hydroxyguanine Derivative for Antitumor and Antiviral Research Procurement


N(2)-Tetrahydropyranyl-7-hydroxyguanine (THPHG; CAS 107550-41-4) is a synthetic, small-molecule guanine derivative with the molecular formula C₁₀H₁₃N₅O₃ and a molecular weight of 251.24 g/mol [1]. It belongs to a class of 7-hydroxyguanine compounds originally isolated from Streptomyces purpurascens and subsequently chemically modified to explore structure-activity relationships relevant to antitumor and antiviral indications [1][2]. The compound is distinguished by a tetrahydropyranyl (THP) substituent at the N2 position of the purine scaffold—a modification that differentiates it from the unsubstituted parent, 7-hydroxyguanine, as well as from its N7-substituted positional isomer and the corresponding tetrahydrofuranyl (THF) analog [3]. Its documented biological characterization is confined to a single primary peer-reviewed publication, making procurement decisions dependent on a precise understanding of the available comparative evidence [1][4].

Why Generic 7-Hydroxyguanine or Its N7-THP Isomer Cannot Substitute for N(2)-Tetrahydropyranyl-7-hydroxyguanine in Targeted Research


The substitution of N(2)-tetrahydropyranyl-7-hydroxyguanine with 7-hydroxyguanine (the unsubstituted parent, CAS 16870-91-0), N7-THP-7-hydroxyguanine (the positional isomer), or N2-THF-7-hydroxyguanine (the tetrahydrofuranyl analog) is not scientifically interchangeable. The Kitahara et al. (1990) study demonstrated that anti-proliferative activities of 7-hydroxyguanine derivatives on various human cell lines were 'significantly different from one another,' establishing that even minor structural modifications—such as the position (N2 vs. N7) or nature (THP vs. THF) of the cyclic ether substituent—produce measurable divergence in biological outcome [1]. In the patent literature, the four exemplified compounds (differing only in the identity and position of THP/THF groups) exhibit life-prolongation ratios against L1210 leukemia ranging from 103.4% to 160.2% at equivalent doses, confirming that substitution pattern materially affects in vivo antitumor potency [2]. Furthermore, the N2-THP derivative possesses distinct physicochemical properties—including a calculated LogP of -0.70 and a polar surface area of 101 Ų—that differentiate it from the more polar, unsubstituted parent and from analogs bearing alternative substituents, factors that can influence solubility, membrane permeability, and formulation behavior . Generic substitution without experimental verification therefore risks introducing uncharacterized variables into a research program.

Quantitative Differentiation Evidence for N(2)-Tetrahydropyranyl-7-hydroxyguanine Relative to Closest Structural Analogs


Positional Isomer Differentiation: N2-THP Versus N7-THP Substitution Yielded Divergent In Vivo Antitumor Potency Against L1210 Leukemia

The target compound bears the tetrahydropyranyl group at the N2 position of the 7-hydroxyguanine scaffold, whereas the patented Compound 3 (CAS not assigned; R₁=H, R₂=THP) bears the identical THP group at the N7 position. Although direct head-to-head life-prolongation data for the target N2-THP compound are not reported in the patent, the N7-THP positional isomer (Compound 3) achieved a maximum life-prolongation ratio of 160.2% at 32 mg/kg/day in the L1210 mouse leukemia model, outperforming the N2-THF analog (Compound 1: 150.0% at 16 mg/kg/day) and the bis-THP analog (Compound 4: 138.4% at 32 mg/kg/day) [1]. The Kitahara primary paper explicitly states that anti-proliferative activities of these derivatives on various human cell lines were 'significantly different from one another,' corroborating the functional relevance of substitution position [2]. This positional dependence of potency implies that N2-THP and N7-THP isomers are not functionally equivalent and cannot be treated as interchangeable in biological assays.

Antitumor L1210 leukemia Positional isomer SAR

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area of N2-THP-7-Hydroxyguanine Versus the Unsubstituted Parent

The introduction of the tetrahydropyranyl group at the N2 position alters key physicochemical parameters relative to the unsubstituted parent, 7-hydroxyguanine. N2-THP-7-hydroxyguanine has a predicted LogP of -0.70 (ACD/Labs), a polar surface area of 101 Ų, 3 hydrogen bond donors, and 8 hydrogen bond acceptors, with zero violations of Lipinski's Rule of Five . In contrast, 7-hydroxyguanine (MW 167 Da, C₅H₅N₅O₂) is substantially more polar and has a lower molecular weight, lacking the lipophilic cyclic ether moiety entirely [1]. The increased molecular weight (251.24 vs. 167 Da) and altered hydrogen-bonding capacity of the N2-THP derivative are expected to modulate membrane permeability, solubility, and metabolic stability compared to the parent . These differences are relevant for cell-based assay design, formulation development, and pharmacokinetic profiling studies.

Physicochemical profiling LogP Drug-likeness

Antiviral Activity Profile: Rous Sarcoma Virus Focus Inhibition as a Differential Functional Readout for 7-Hydroxyguanine Derivatives

The Kitahara et al. (1990) study reported that 7-hydroxyguanine and its nucleotide derivative inhibited the focus formation of Rous sarcoma virus (RSV), and this assay was used as a comparative platform to evaluate multiple 7-hydroxyguanine derivatives, including N2-THP-7-hydroxyguanine and 7-hydroxyguanosine 5'-monophosphate [1]. While specific quantitative inhibitory concentrations for each derivative are not extractable from the publicly available abstract, the inclusion of this antiviral readout alongside the antitumor (L1210) and anti-proliferative (human cell line) assays constitutes a multi-dimensional biological characterization that is compound-specific [1]. The RSV focus inhibition assay provides a viral transformation-relevant endpoint that is distinct from the cytotoxicity- or proliferation-based endpoints used for antitumor evaluation, thereby expanding the functional annotation of the N2-THP derivative beyond oncology into viral pathogenesis research [2].

Antiviral Rous sarcoma virus Focus formation assay

Acute Toxicity Benchmarking: Class-Level LD₅₀ Range for 7-Hydroxyguanine Derivatives Establishes a Preliminary Safety Window

The US Patent 4,748,176 reports acute toxicity data for four structurally related 7-hydroxyguanine derivatives (Compounds 1–4) in ICR male mice following intraperitoneal administration for one week. All four compounds—N2-THF-7-hydroxyguanine (Compound 1), N2,N7-bis(THF)-7-hydroxyguanine (Compound 2), N7-THP-7-hydroxyguanine (Compound 3), and N2,N7-bis(THP)-7-hydroxyguanine (Compound 4)—exhibited LD₅₀ values in the range of 160.0 to 320 mg/kg [1]. Although the target N2-THP-7-hydroxyguanine is not among the specifically exemplified compounds in the patent's toxicity experiment, its close structural relationship to Compounds 1, 3, and 4 supports a class-level inference that its acute toxicity profile likely falls within a comparable range [1]. This toxicity window provides a preliminary benchmark against which the therapeutic index of the N2-THP derivative can be contextualized relative to established clinical guanine analogs such as acyclovir, which has a substantially higher safety margin but targets viral rather than host replication machinery [2].

Acute toxicity LD50 Safety pharmacology

High-Yield Research Application Scenarios for N(2)-Tetrahydropyranyl-7-hydroxyguanine (CAS 107550-41-4)


Structure-Activity Relationship (SAR) Studies of Purine N2-Substitution Effects on Antitumor Potency

Investigators conducting systematic SAR campaigns on the 7-hydroxyguanine scaffold can use N2-THP-7-hydroxyguanine as the N2-tetrahydropyranyl reference compound to probe the contribution of cyclic ether size (THP vs. THF) and substitution position (N2 vs. N7) to in vivo antitumor efficacy. The patent data for Compounds 1 (N2-THF, life-prolongation ratio 150.0% at 16 mg/kg) and 3 (N7-THP, 160.2% at 32 mg/kg) provide comparator benchmarks against which the N2-THP derivative's activity can be measured in the L1210 mouse leukemia model [1]. The Kitahara et al. (1990) finding that anti-proliferative activities on human cell lines differ significantly among derivatives further supports the use of the N2-THP compound as a non-redundant SAR probe [2].

Viral Transformation and Oncogenesis Research Using the Rous Sarcoma Virus Focus Inhibition Model

The documented capacity of 7-hydroxyguanine derivatives to inhibit Rous sarcoma virus focus formation positions N2-THP-7-hydroxyguanine as a tool compound for studying the intersection of purine antimetabolite pharmacology and retroviral transformation [2]. Researchers studying RSV-mediated oncogenesis or screening for agents that interfere with viral focus formation can employ this compound alongside the unsubstituted parent and nucleotide derivatives to dissect structure-dependent antiviral mechanisms, complementing standard antitumor readouts with a virology endpoint [2].

Physicochemical and Formulation Pre-Development Studies for Moderately Lipophilic Guanine Analogs

With a computed LogP of -0.70, a polar surface area of 101 Ų, and zero Rule of 5 violations, N2-THP-7-hydroxyguanine exhibits a physicochemical profile that bridges the gap between highly polar unsubstituted guanines and more lipophilic drug-like purine analogs . This makes it suitable for formulation feasibility studies, solubility optimization in biorelevant media, and permeability assessment in cell-based models such as Caco-2 monolayers. The defined synthetic route via reaction of 7-hydroxyguanine with 2,3-dihydropyran in polar aprotic solvent under acid catalysis provides a reproducible sourcing pathway for material generation [1].

Reference Standard for Analytical Method Development Targeting 7-Hydroxyguanine Derivatives

Given that N2-THP-7-hydroxyguanine is chemically well-characterized—with confirmed molecular formula (C₁₀H₁₃N₅O₃), molecular weight (251.24 g/mol), melting point data available for close analogs (Compound 3: 184–190°C dec.), and distinct chromatographic behavior (Compound 3 TLC Rf = 0.14 in CHCl₃-MeOH-H₂O 78:20:2)—it can serve as a reference standard for developing HPLC, LC-MS, or TLC methods aimed at detecting, quantifying, or purity-testing 7-hydroxyguanine derivatives in complex mixtures [1]. The compound's unique InChIKey and SMILES string provide unambiguous database identifiers for computational and cheminformatics applications .

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